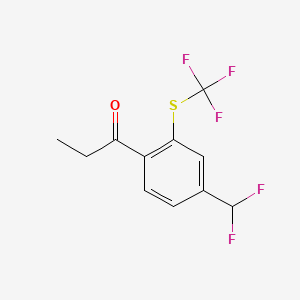
1-(4-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one is a chemical compound with a complex structure that includes both difluoromethyl and trifluoromethylthio groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one typically involves multiple steps, starting from simpler precursor compounds. One common synthetic route involves the introduction of the difluoromethyl and trifluoromethylthio groups onto a phenyl ring, followed by the addition of a propan-1-one moiety. The reaction conditions often require the use of specific catalysts and reagents to ensure the correct placement of the functional groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in high purity.
化学反应分析
Types of Reactions
1-(4-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can modify the compound by adding hydrogen atoms or removing oxygen atoms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
科学研究应用
1-(4-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1-(4-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The difluoromethyl and trifluoromethylthio groups can influence the compound’s reactivity and binding affinity to various enzymes or receptors. These interactions can lead to changes in biological activity, making the compound of interest for further study.
相似化合物的比较
Similar Compounds
- 1-(4-(Difluoromethyl)-3-(trifluoromethylthio)phenyl)propan-1-one
- 1-(4-(Trifluoromethylthio)phenyl)propan-1-one
Uniqueness
1-(4-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one is unique due to the specific placement of the difluoromethyl and trifluoromethylthio groups on the phenyl ring. This structural arrangement can lead to distinct chemical and biological properties compared to similar compounds, making it a valuable subject for research and application.
生物活性
1-(4-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one is an organic compound notable for its unique structural features, including a difluoromethyl group and a trifluoromethylthio group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which may include interactions with various enzymes and receptors.
- Molecular Formula : C11H9F5OS
- Molecular Weight : 284.25 g/mol
- Structural Features : The presence of multiple fluorine atoms enhances lipophilicity and metabolic stability, which are critical for biological activity.
The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets. Preliminary studies suggest that this compound may act as an inhibitor of certain enzymatic activities through mechanisms such as covalent interactions or allosteric modulation. These interactions are facilitated by the electronic effects imparted by the fluorinated substituents, which enhance the compound's reactivity.
Interaction Studies
Research indicates that compounds with similar structures can affect various biological pathways. Interaction studies focus on binding affinities and mechanisms of action, highlighting the potential for this compound in drug development.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| 1-(4-(Trifluoromethyl)-3-methylthio)phenyl)propan-2-one | C11H9F5OS | Contains a trifluoromethyl group instead of a difluoromethyl group. |
| 1-(4-(Difluoromethyl)-3-methylthio)phenylpropan-2-one | C11H9F5OS | Different position of the methylthio group affects properties. |
| 1-[3-(Trifluoromethyl)-phenyl]-propan-2-one | C11H9F5O | Lacks the additional sulfur functionality present in the target compound. |
The unique substitution pattern of this compound imparts distinct chemical and biological properties that set it apart from these similar compounds.
Pharmacological Research
In pharmacological research, compounds similar to this compound have been studied for their potential as therapeutic agents. For instance, studies on pyrazole derivatives have shown promising results in inhibiting dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine synthesis, which is crucial for rapidly dividing cells such as those found in cancer or viral infections .
Antimicrobial Activity
Another area of interest is the antimicrobial activity of fluorinated compounds. Research has indicated that certain derivatives exhibit significant antifungal activity against various pathogens, suggesting that the structural features of these compounds may enhance their efficacy .
属性
分子式 |
C11H9F5OS |
|---|---|
分子量 |
284.25 g/mol |
IUPAC 名称 |
1-[4-(difluoromethyl)-2-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C11H9F5OS/c1-2-8(17)7-4-3-6(10(12)13)5-9(7)18-11(14,15)16/h3-5,10H,2H2,1H3 |
InChI 键 |
JOIRWLHIWBTENW-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)C1=C(C=C(C=C1)C(F)F)SC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















